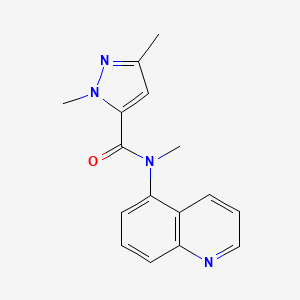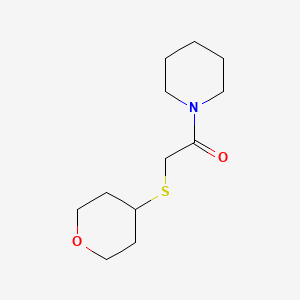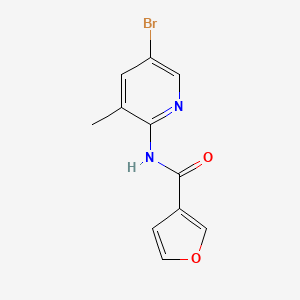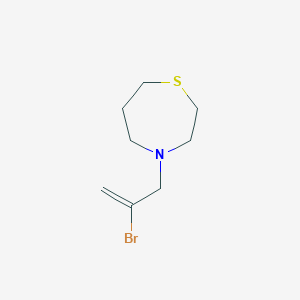![molecular formula C16H19N3O2 B7631053 4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)
4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide, also known as DMHP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMHP is a synthetic compound that belongs to the pyridine carboxamide family. It has a molecular formula of C15H20N2O2 and a molecular weight of 264.34 g/mol.
Wirkmechanismus
The mechanism of action of 4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide is not fully understood. However, it has been suggested that 4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide may work by inhibiting the activity of certain enzymes or by interfering with the function of certain proteins in the body.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, prevent the replication of viruses, and inhibit the growth of bacteria. 4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide has also been found to have antioxidant properties and to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide in lab experiments is its versatility. 4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide can be used in a wide range of experiments due to its various properties. However, one limitation of using 4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide in lab experiments is its potential toxicity. 4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide has been found to be toxic to certain cells and organisms, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide. One potential direction is the further exploration of its antitumor properties. 4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another potential direction is the study of 4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could be done to explore the potential use of 4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide as an antimicrobial agent.
Synthesemethoden
4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide can be synthesized using various methods, including the Mannich reaction, the Friedel-Crafts reaction, and the reductive amination reaction. The most common method for synthesizing 4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide is the Mannich reaction, which involves the reaction of paraformaldehyde, dimethylamine, and 2-methyl-5-nitropyridine in the presence of a catalytic amount of acid.
Wissenschaftliche Forschungsanwendungen
4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide has been used in various scientific research studies due to its potential applications in the field of medicine. 4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide has been found to have antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-4-5-12(10-20)8-14(11)18-16(21)15-9-13(19(2)3)6-7-17-15/h4-9,20H,10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVXCEDKDPDKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)NC(=O)C2=NC=CC(=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)

![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)



![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)




